Tetradeca-9,12-dien-1-ol

Description

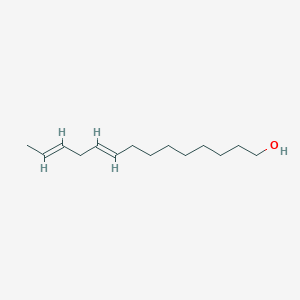

(Z,E)-9,12-Tetradecadien-1-ol (Z9E12-14:OH) is a sex pheromone component identified in several Lepidoptera species, including Euzophera pyriella (pear moth) and Diaphania angustalis. Its discovery in E. pyriella involved GC-MS analysis of female pheromone gland extracts, where it was detected alongside (Z)-8-dodecenyl acetate (Z8-12:Ac) . Structurally, it is a 14-carbon alcohol with conjugated double bonds at positions 9 and 12 in (Z,E) configuration. This compound plays a critical role in intersexual communication, aiding in mate attraction and reproductive success .

Properties

CAS No. |

51937-00-9 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

tetradeca-9,12-dien-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3 |

InChI Key |

IHRPKOQVBCPMQH-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/C/C=C/CCCCCCCCO |

Canonical SMILES |

CC=CCC=CCCCCCCCCO |

Other CAS No. |

51937-00-9 |

Synonyms |

(Z,E)-9,12-Tetradecadien-1-ol; |

Origin of Product |

United States |

Preparation Methods

Formation of β-Keto Acid Intermediate

The synthesis begins with the condensation of malonic acid (10.40 g, 100 mmol) and propionaldehyde (2.90 g, 50 mmol) in dimethyl sulfoxide (DMSO, 40 mL) under argon. Piperidine (0.086 g, 1 mmol) and glacial acetic acid (0.060 g, 1 mmol) catalyze the reaction, which proceeds via a Knoevenagel condensation mechanism. The mixture is stirred at 40°C for 2 hours, followed by heating to 100°C for 8 hours to facilitate decarboxylation, yielding (E)-3-pentenoic acid.

Key Conditions :

-

Solvent: DMSO

-

Catalysts: Piperidine, acetic acid

-

Temperature: 40°C → 100°C

-

Reaction Time: 10 hours

Bromination and Chain Elongation

(E)-3-Penten-1-ol is brominated using carbon tetrabromide (CBr₄, 11.55 g, 34.83 mmol) and triphenylphosphine (PPh₃, 18.27 g, 69.66 mmol) in dichloromethane (CH₂Cl₂, 60 mL). The reaction generates (E)-5-bromo-2-pentene, which serves as a pivotal intermediate for cross-coupling reactions to extend the carbon chain.

Bromination Efficiency :

-

Reagents: CBr₄, PPh₃

-

Solvent: CH₂Cl₂

-

Crude Yield: 86%

Cross-Coupling Strategies for Chain Elongation

Cross-coupling methodologies, particularly Suzuki-Miyaura and Grignard reactions, enable efficient chain extension while preserving stereochemical integrity.

Suzuki-Miyaura Coupling

The (E)-5-bromo-2-pentene intermediate is coupled with a Z-configured boronic ester (e.g., (Z)-9-tetradecenylboronic ester) under palladium catalysis. This method installs the Z-configured double bond at position 9 while retaining the E-configuration at position 12.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: Dioxane/water

-

Temperature: 80°C

Grignard Reaction

Alternatively, the bromide reacts with a Grignard reagent (e.g., nonylmagnesium bromide) to form the 14-carbon skeleton. Subsequent oxidation and reduction steps refine the double-bond geometry.

Challenges :

-

Requires strict anhydrous conditions

-

Limited stereocontrol necessitates post-reaction purification

Stereoselective Wittig Reaction Approach

The Wittig reaction offers direct access to the Z,E-diene system through controlled ylide synthesis.

Ylide Preparation

A phosphorus ylide is generated by reacting triphenylphosphine with (E)-5-bromo-2-pentene. The ylide’s reactivity is tuned to favor Z-selectivity at position 9.

Aldehyde Coupling

The ylide reacts with a long-chain aldehyde (e.g., nonanal) to form the Z-configured double bond. Subsequent elimination steps introduce the E-configured bond at position 12.

Advantages :

-

High stereoselectivity (Z:E ratio > 8:1)

-

Single-step diene formation

Partial Hydrogenation of Diynes

Partial hydrogenation of 9,12-tetradecadiyne provides a route to the Z,E-dienol.

Lindlar Catalyst for Z-Selectivity

Hydrogenation over Lindlar catalyst (Pd/CaCO₃, quinoline) selectively reduces the 9-position alkyne to a Z-alkene.

Sodium-Ammonia for E-Selectivity

Subsequent reduction of the 12-position alkyne using sodium in liquid ammonia yields the E-configured double bond.

Yield Considerations :

-

Overall Yield: 60–70%

-

Requires precise stoichiometry to prevent over-reduction

Comparative Analysis of Synthetic Routes

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 9,12-Tetradecadien-1-ol, (Z,E)- undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products:

Oxidation: 9,12-Tetradecadienal or 9,12-Tetradecadienoic acid.

Reduction: 9,12-Tetradecanol.

Substitution: 9,12-Tetradecadienyl halides.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 9,12-Tetradecadien-1-ol serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.

Chemical Reactions

- The compound can undergo several chemical transformations:

- Oxidation : Converts the alcohol group into aldehydes or carboxylic acids.

- Reduction : Can be reduced to produce saturated alcohols.

- Substitution : The hydroxyl group can be replaced with other functional groups using halogenating agents.

Biological Applications

Pheromone Research

- 9,12-Tetradecadien-1-ol is recognized as a major sex pheromone component in various insect species, particularly the Indian meal moth (Plodia interpunctella). It plays a critical role in attracting mates and is used in pheromone traps for pest control .

Field Studies

- In field experiments, the compound has demonstrated high efficacy in attracting male moths. For instance, studies indicated that mixtures of 9,12-Tetradecadien-1-ol with other compounds effectively attracted male moths in controlled environments .

Industrial Applications

Biopesticides

- The compound is utilized in biopesticide formulations aimed at controlling pest populations. Its application is particularly effective against target insects by disrupting their mating behaviors through pheromone communication interference .

Fragrance and Flavor Industry

- 9,12-Tetradecadien-1-ol is also employed in the manufacture of fragrances and flavoring agents. Its unique scent profile adds value to various perfumery products.

Case Study 1: Pheromone Traps

A study conducted in pear orchards demonstrated that traps baited with 9,12-Tetradecadien-1-ol significantly increased the capture rates of male Euzophera moths compared to controls. The electroantennogram (EAG) responses confirmed its potency as an attractant .

Case Study 2: Biopesticide Registration

The U.S. Environmental Protection Agency evaluated products containing 9,12-Tetradecadien-1-ol and determined that they could be used safely without causing adverse effects to humans or non-target organisms. This assessment supports its use as an effective biopesticide .

Comparison with Related Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| 9,12-Tetradecadien-1-ol (Z,E) | Alcohol | Pheromone traps, biopesticides |

| 9,12-Tetradecadienyl acetate (Z,E) | Ester | Pheromone research |

| 9,12-Tetradecadienal (Z,E) | Aldehyde | Flavor and fragrance industry |

Mechanism of Action

The mechanism of action of 9,12-Tetradecadien-1-ol, (Z,E)- primarily involves its interaction with olfactory receptors in insects. As a pheromone, it binds to specific receptors, triggering a behavioral response such as attraction or mating . The molecular targets include olfactory receptor neurons and associated signaling pathways that lead to the activation of neural circuits involved in pheromone detection .

Comparison with Similar Compounds

Functional Group Variations: Alcohol vs. Acetate

Z9E12-14:OH is often compared to its acetate derivative, (Z,E)-9,12-tetradecadien-1-yl acetate (Z9E12-14:Ac). Key differences include:

| Property | Z9E12-14:OH | Z9E12-14:Ac |

|---|---|---|

| Functional Group | Alcohol (-OH) | Acetate (-OAc) |

| Molecular Formula | C₁₄H₂₄O | C₁₆H₂₈O₂ |

| Molecular Weight | ~210.36 | ~252.39 |

| Volatility | Higher (due to -OH polarity) | Lower (ester group reduces volatility) |

| Role in Pheromone Blends | Secondary component in some species | Primary component in Ephestia spp. |

| Applications | Limited use in traps | Widely used in biopesticides (e.g., CheckMate BAW) |

Sources :

The acetate form is more stable and less volatile, making it suitable for sustained release in pest control formulations. In contrast, the alcohol form may act synergistically with other components but is less effective as a standalone attractant .

Chain Length and Double Bond Position

Variations in chain length and double bond geometry significantly alter biological activity:

- (Z)-8-Dodecenyl acetate (Z8-12:Ac) : A 12-carbon acetate with a single double bond at position 6. Co-occurs with Z9E12-14:OH in E. pyriella and is more effective in attracting males .

- (Z)-9-Tetradecen-1-ol (Z9-14:OH): A 14-carbon alcohol with one double bond at position 7. Acts as a minor pheromone component in Hypsipyla robusta but shows receptor overlap with Z9E12-14:OH in Mythimna species .

- (Z,E)-7,9-Dodecadien-1-ol: A shorter-chain (12-carbon) dienol. Exhibits species-specific activity in moths like M. loreyi .

Pheromone Specificity and Receptor Binding

Z9E12-14:OH is detected by specific olfactory receptors (e.g., MlorPR1 and MlorPR5 in Mythimna loreyi), while its acetate form binds to distinct receptors . This differentiation enables reproductive isolation among sympatric species sharing similar pheromone components . For example:

Field Efficacy in Pest Management

- Z9E12-14:Ac : Used in CheckMate BAW Technical Pheromone (87.66% active ingredient) for controlling Spodoptera exigua. EPA classifies it as low-risk due to negligible human toxicity .

- Z9E12-14:OH : Less effective in field traps compared to Z8-12:Ac or Z9-14:OAc. In Eucosma giganteana trials, Z8-12:Ac outperformed Z9E12-14:OH by >50% in trap captures .

Sources :

Q & A

Q. What advanced purification techniques address low yields in large-scale synthesis?

- Simulated Moving Bed (SMB) Chromatography: Continuous separation using C18 columns and ethanol/water gradients improves throughput (>90% recovery) .

- Crystallization Optimization: Screen solvents (e.g., n-heptane) and cooling rates to enhance crystal purity (DSC melting point: 334.8±21.0°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.